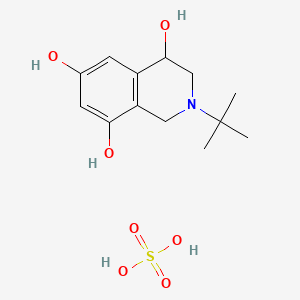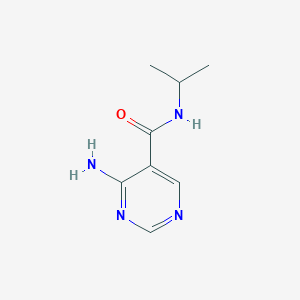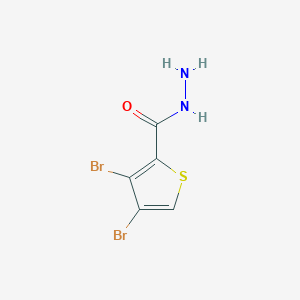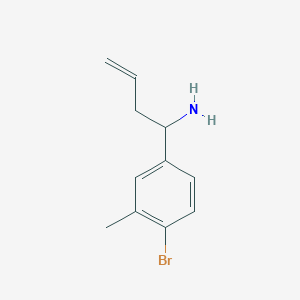![molecular formula C12H15ClO2 B12076604 [3-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B12076604.png)
[3-Chloro-2-(cyclopentyloxy)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Chloro-2-(cyclopentyloxy)phenyl]methanol is an organic compound with the molecular formula C12H15ClO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a chlorine atom and a cyclopentyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-2-(cyclopentyloxy)phenyl]methanol typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
[3-Chloro-2-(cyclopentyloxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: The major products include 3-chloro-2-(cyclopentyloxy)benzaldehyde or 3-chloro-2-(cyclopentyloxy)acetophenone.
Reduction: The major products include 3-chloro-2-(cyclopentyloxy)phenylethanol or 3-chloro-2-(cyclopentyloxy)cyclohexane.
Substitution: The major products depend on the substituent introduced, such as 3-amino-2-(cyclopentyloxy)phenylmethanol or 3-thio-2-(cyclopentyloxy)phenylmethanol.
科学的研究の応用
Chemistry
In chemistry, [3-Chloro-2-(cyclopentyloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical modifications makes it a versatile tool for bioconjugation studies.
Medicine
In medicine, this compound has potential applications as a lead compound for the development of new pharmaceuticals. Its structural features may allow for the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the production of polymers, coatings, and adhesives.
作用機序
The mechanism of action of [3-Chloro-2-(cyclopentyloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
類似化合物との比較
Similar Compounds
- 3-Chloro-2-(methoxy)phenylmethanol
- 3-Chloro-2-(ethoxy)phenylmethanol
- 3-Chloro-2-(propoxy)phenylmethanol
Uniqueness
Compared to similar compounds, [3-Chloro-2-(cyclopentyloxy)phenyl]methanol is unique due to the presence of the cyclopentyloxy group. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and interactions with other molecules. These unique properties make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
(3-chloro-2-cyclopentyloxyphenyl)methanol |
InChI |
InChI=1S/C12H15ClO2/c13-11-7-3-4-9(8-14)12(11)15-10-5-1-2-6-10/h3-4,7,10,14H,1-2,5-6,8H2 |
InChIキー |
XUOMHNDAAFPMQN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2=C(C=CC=C2Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12076523.png)
![2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12076527.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B12076533.png)
![1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B12076534.png)

![2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol](/img/structure/B12076537.png)

![4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12076548.png)

![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)


![1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12076566.png)

